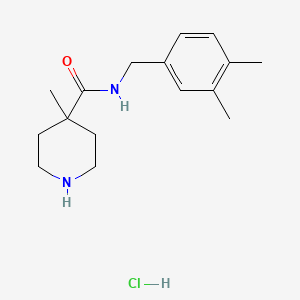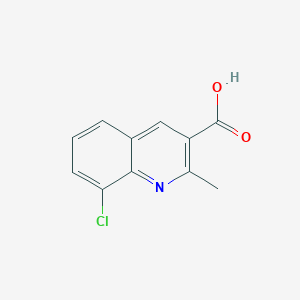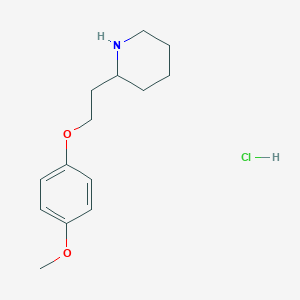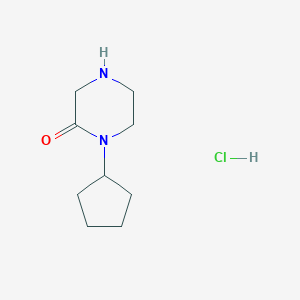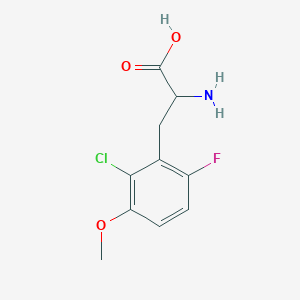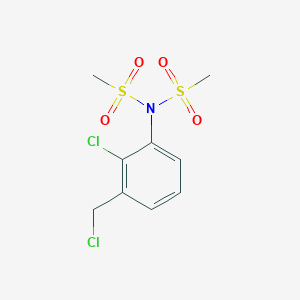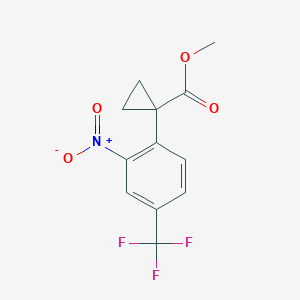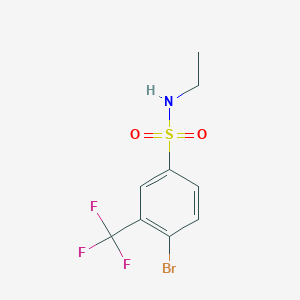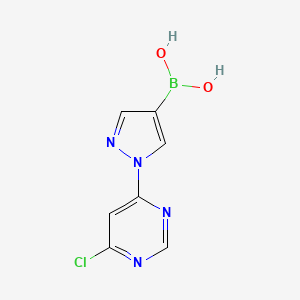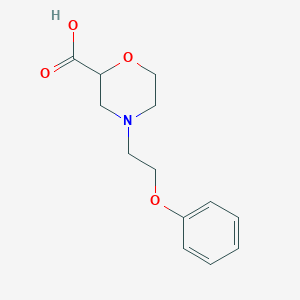
4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid
Vue d'ensemble
Description
2-Phenoxyethyl acrylate is a monomer that’s commonly found in photocuring materials . It’s also known as Ethylene Glycol Monophenyl Ether Acrylate . It’s used in the production of polymers and copolymers, and can be polymerized with other vinyl monomers .
Synthesis Analysis
The synthesis of 2-Phenoxyethyl acrylate involves esterification, backflow, and dehydration of diethylene Glycol monoethylether or ethylene glycol phenyl ether, acrylic acid, a catalyst, a solvent, a polymerization inhibitor, and an antioxidant .
Molecular Structure Analysis
The molecular formula of 2-Phenoxyethyl acrylate is C11H12O3, and its molecular weight is 192.21 .
Chemical Reactions Analysis
2-Phenoxyethyl acrylate can undergo polymerization under ultraviolet (UV) radiation .
Physical And Chemical Properties Analysis
2-Phenoxyethyl acrylate is a clear liquid that’s practically insoluble in water. It has a boiling point of 84 °C at 0.2 mm Hg, a density of 1.104 g/mL at 25 °C, and a refractive index (n 20/D) of 1.518 .
Applications De Recherche Scientifique
Antiproliferative Activity in Neoplastic Cells
A study synthesized derivatives of 4-benzyl-morpholine-2-carboxylic acid and evaluated their anti-proliferative activity in vitro against various neoplastic cells. The study found significant antiproliferative activity, with certain compounds exhibiting cell cycle arrest and apoptosis-inducing properties in cancer progression (Al‐Ghorbani et al., 2017).
Arotinoid's Effect on Rat Breast Cancer
A novel arotinoid compound related to 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid was studied for its effects on rat breast cancer. The compound showed significant tumor reduction and was noted for its high efficacy and relatively low toxicity, suggesting its potential as an anticancer agent (Teelmann et al., 1993).
Synthesis and Characterization of Mononuclear Vanadium Complexes
Research on the synthesis and characterization of mononuclear O,N-chelated vanadium complexes utilized 2-methyl-6-[(2-morpholin-4-ylethylimino) methyl]phenol, derived from compounds including 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid. These complexes have potential applications in various chemical processes (Hou et al., 2013).
Synthesis of Aromatic Carboxylic Acid Corrosion Inhibitors
A study explored the efficiency of carboxylic acid-based inhibitors for steel corrosion in neutral solutions, using N-ethyl-morpholine salts of a model compound related to 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid. This research contributes to the development of more effective corrosion inhibitors (Agarwal & Landolt, 1998).
Safety And Hazards
Propriétés
IUPAC Name |
4-(2-phenoxyethyl)morpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-13(16)12-10-14(7-9-18-12)6-8-17-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBVIDWMNBFEPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCOC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



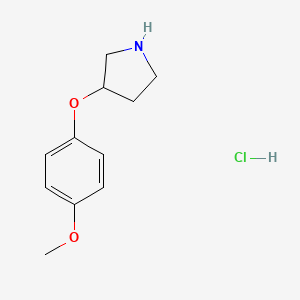
![4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol hydrochloride](/img/structure/B1421091.png)
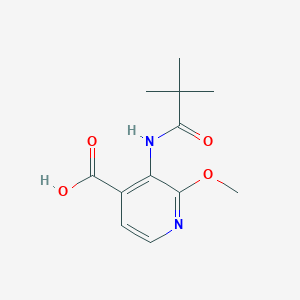
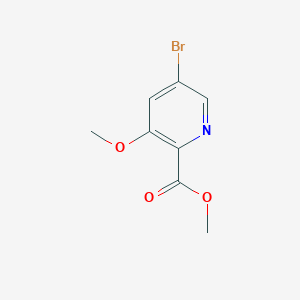
![1-Methyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1421095.png)
